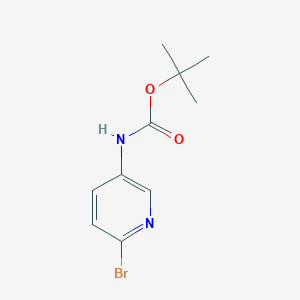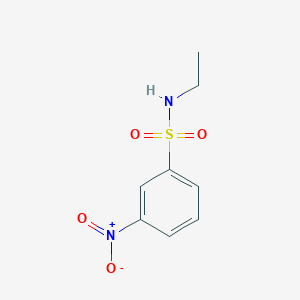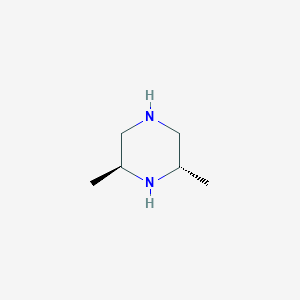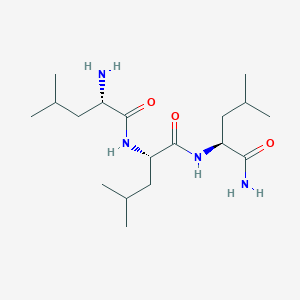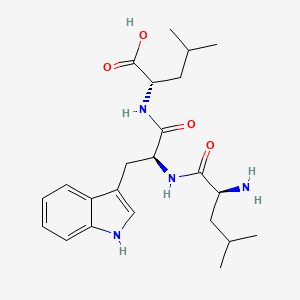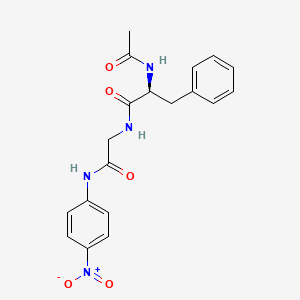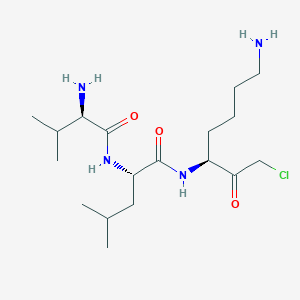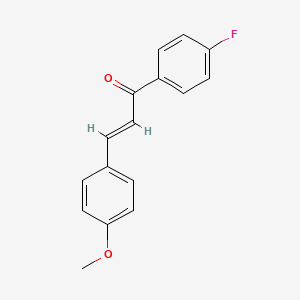
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13FO2 and its molecular weight is 256.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solar Cell Material
One significant application of derivatives of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is in the field of organic solar cell materials. A study by Ainizatul Husna Anizaim et al. (2020) focused on synthesizing organometallic compounds for dye-sensitized solar cells (DSSCs), utilizing a donor-π-acceptor (D-π-A) architecture. The compounds demonstrated potential for improving the conversion efficiency in DSSCs, highlighting their relevance in renewable energy technology (Ainizatul Husna Anizaim et al., 2020).
Molecular Structure Analysis
Another key application is in molecular structure analysis. A study conducted by A. Najiya et al. (2014) involved the synthesis of a related compound and its structural characterization through various spectroscopic methods. The findings provided valuable insights into the molecular geometry and electronic properties, which are crucial in the field of chemistry and materials science (A. Najiya et al., 2014).
Antimicrobial Activity
In the field of microbiology, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. M. Nagamani et al. (2018) reported on the synthesis of novel compounds with antimicrobial activity. This research is indicative of the potential pharmaceutical applications of these compounds, especially in developing new antimicrobial agents (M. Nagamani et al., 2018).
Crystallography and Material Properties
The compound and its derivatives have been studied for their crystallographic properties and material applications. For instance, V. Meenatchi et al. (2015) conducted research on crystal growth and characterization, offering insights into the physical properties that make these compounds suitable for various industrial applications (V. Meenatchi et al., 2015).
Optoelectronic Materials
Finally, in the realm of optoelectronics, derivatives of this compound have been explored for their potential applications. A study by K. Zhao et al. (2017) delved into the engineering of charge-transfer cocrystals involving similar compounds, demonstrating their significance in developing new optoelectronic materials (K. Zhao et al., 2017).
Eigenschaften
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOINTYAZKYYNGN-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2965-64-2 | |
| Record name | 2965-64-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of molecules within the crystal structure of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one?
A1: The molecules of this compound are arranged in a planar configuration within the crystal lattice. This means the molecule lies flat in a single plane []. The crystal packing itself is non-centrosymmetric, which may be influenced by weak intermolecular interactions such as C—H⋯O and C—H⋯F [].
Q2: Does the provided research delve into the biological activity or applications of this compound?
A2: No, the provided abstract focuses solely on the structural characterization of this compound within its crystal form []. It does not provide insights into its potential biological activity, applications, or any other properties beyond its solid-state structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


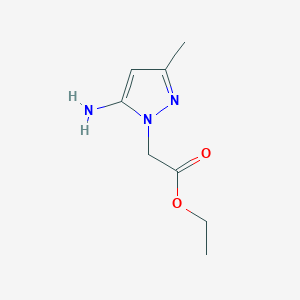




![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)
